Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC18298077
Molecular Formula: C17H15BrO2
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrO2 |
|---|---|
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
| Standard InChI Key | NFFYDFKHDZIKSW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a strained cyclopropane ring fused to a carboxylate ester group, creating a rigid three-membered carbocyclic system. This central cyclopropane-carboxylate moiety (C17H15BrO2) exhibits significant angle strain (approximately 60° bond angles versus the ideal 109.5° for sp³ hybridization), imparting unique reactivity patterns. X-ray crystallographic analyses of analogous cyclopropane derivatives reveal distorted tetrahedral geometries at the bridgehead carbon, with C-C bond lengths typically measuring 1.51–1.54 Å .
The biphenyl system adopts a near-planar conformation (dihedral angle <30°) due to conjugation between aromatic rings, while the para-bromo substituent introduces both steric and electronic effects. Density functional theory (DFT) calculations predict substantial electron withdrawal (-I effect) from the bromine atom, polarizing the adjacent aromatic system and activating specific positions for electrophilic substitution.
Spectroscopic Fingerprints
Key spectroscopic characteristics from experimental data include:
| Property | Value | Technique |
|---|---|---|
| NMR (CDCl₃) | δ 1.24–1.74 (cyclopropane CH₂) | 400 MHz |
| NMR | δ 170.5 (ester carbonyl) | 101 MHz |
| IR (KBr) | 1727 cm⁻¹ (C=O stretch) | FTIR |
| UV-Vis (MeOH) | λₘₐₓ 254 nm (π→π* transition) | Spectrophotometry |
The cyclopropane protons exhibit characteristic upfield shifts due to ring strain effects, while the ester carbonyl resonates near δ 170 ppm in NMR . Bromine's heavy atom effect broadens NMR signals for adjacent aromatic protons, complicating splitting pattern analysis.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The primary synthesis route employs Suzuki-Miyaura coupling between 1-(4-bromophenyl)cyclopropane-1-carboxylate precursors and functionalized boronic acids . Optimized conditions include:
Under these conditions, yields typically reach 75–82% with excellent functional group tolerance. The bromophenyl moiety acts as both a directing group and coupling partner, enabling sequential functionalization strategies .
Alternative Approaches
Recent developments include:
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Photocatalytic C-H activation: Visible-light-mediated arylation using [Ir(ppy)₃] catalysts (λ = 450 nm) achieves comparable yields without pre-functionalized coupling partners.
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Flow chemistry: Continuous-flow reactors reduce reaction times to <2 hours through enhanced heat/mass transfer .
Physicochemical Behavior
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 154–156°C with decomposition onset at 280°C (TGA, N₂ atmosphere). The cyclopropane ring demonstrates remarkable thermal resilience, maintaining integrity up to 200°C.
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Dichloromethane | 45.2 ± 1.3 | 25°C |
| Ethanol | 12.8 ± 0.9 | 25°C |
| Water | <0.1 | 25°C |
The methyl ester group enhances lipid solubility compared to carboxylic acid analogs, making it preferable for organometallic reactions .
Functionalization and Derivatization
Electrophilic Aromatic Substitution
The electron-deficient brominated biphenyl system undergoes regioselective nitration (HNO₃/H₂SO₄) at the meta position relative to bromine (73% yield). Subsequent Stille coupling with tributyl(vinyl)tin introduces alkenyl groups (81% yield).
Cyclopropane Ring Modifications
Ring-opening reactions proceed via two pathways:
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Nucleophilic attack: Amines (e.g., piperidine) induce cleavage to form γ-amino esters (62% yield) .
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Transition metal insertion: Rhodium catalysts (Rh₂(OAc)₄) enable [2+1] cycloadditions with alkynes to generate bicyclic systems.
| Analog | IC₅₀ (MCF-7) | IC₅₀ (MDA-MB-231) |
|---|---|---|
| 3j (benzyloxy derivative) | 9.92 ± 0.97 μM | 10.14 ± 0.85 μM |
| 3e (brominated analog) | 15.2 ± 1.1 μM | 16.8 ± 1.4 μM |
Molecular docking studies suggest high affinity for estrogen receptor alpha (ERα) ligand-binding domains (ΔG = -9.2 kcal/mol), indicating potential as breast cancer therapeutics .
Material Science Applications
The rigid biphenyl-cyclopropane framework serves as:
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Liquid crystal precursors: Smectic phase induction at 120–180°C (polarized optical microscopy).
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Polymer cross-linkers: Increases glass transition temperature (Tg) by 38°C in epoxy resins .
| Parameter | Specification |
|---|---|
| GHS Pictograms | Warning (GHS07) |
| H-Statements | H315-H319-H335 |
| P-Statements | P261-P305+P351+P338 |
Emerging Research Directions
Catalytic Asymmetric Synthesis
Chiral bisoxazoline ligands (e.g., Box-iPr) enable enantioselective cyclopropanation (up to 92% ee), addressing historical challenges in stereocontrolled synthesis .
Bioorthogonal Chemistry
Strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics studies reveal enhanced reactivity (k₂ = 0.18 M⁻¹s⁻¹) compared to non-cyclopropanated analogs, suggesting utility in live-cell labeling.
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